N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Description
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a heterocyclic hybrid molecule combining coumarin, benzofuran, and benzamide pharmacophores. The coumarin moiety (6-ethyl-2-oxo-2H-chromen-4-yl) is fused to a benzofuran ring, which is further substituted with a 3,4-dimethoxybenzamide group.
Molecular Formula: C28H23NO6 (derived by adjusting the 3,4,5-trimethoxy analog in ) . Molecular Weight: ~469.49 g/mol. Key Features:
- Benzofuran bridge: Enhances planarity and π-stacking capabilities, influencing binding to biological targets.
- 3,4-Dimethoxybenzamide: Modulates solubility and hydrogen-bonding interactions.
Properties
Molecular Formula |
C28H23NO6 |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C28H23NO6/c1-4-16-9-11-22-19(13-16)20(15-25(30)34-22)27-26(18-7-5-6-8-21(18)35-27)29-28(31)17-10-12-23(32-2)24(14-17)33-3/h5-15H,4H2,1-3H3,(H,29,31) |
InChI Key |
ZCHQJWYZBYVQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization
The chromenone core is synthesized via Pechmann condensation. Ethyl acetoacetate and resorcinol derivatives undergo acid-catalyzed cyclization. For the 6-ethyl variant, a modified approach using ethyl-substituted resorcinol is employed:
Procedure
-
Reactants : 4-ethylresorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).
-
Catalyst : Concentrated sulfuric acid (0.5 equiv).
-
Conditions : Stirred at 0–5°C for 2 h, then 80°C for 6 h.
Mechanism : Protonation of the carbonyl oxygen initiates nucleophilic attack by resorcinol, followed by dehydration and cyclization.
Formation of 1-Benzofuran-3-yl Scaffold
Oxidative Cyclization
Benzofuran synthesis often employs transition metal-catalyzed cyclization. A representative method involves:
Procedure
-
Reactants : 2-hydroxyacetophenone (1.0 equiv), iodobenzene (1.1 equiv).
-
Catalyst : Pd(OAc)₂ (5 mol%), CuI (10 mol%).
-
Base : K₂CO₃ (2.0 equiv).
-
Solvent : DMF, 110°C, 12 h.
Mechanism : Oxidative addition of Pd to iodobenzene, followed by alkyne insertion and reductive elimination.
Coupling of Chromenone and Benzofuran Units
Suzuki-Miyaura Cross-Coupling
The biphenyl linkage is formed via palladium-catalyzed coupling:
| Parameter | Value |
|---|---|
| Chromenone boronate | 1.0 equiv |
| Benzofuran bromide | 1.05 equiv |
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 24 h |
| Yield | 75–80% |
Key Insight : Excess benzofuran bromide ensures complete conversion of the boronate intermediate.
Amidation with 3,4-Dimethoxybenzoyl Chloride
Schotten-Baumann Reaction
The final amidation step introduces the 3,4-dimethoxybenzamide group:
Procedure
-
Reactants : Benzofuran-chromenone amine (1.0 equiv), 3,4-dimethoxybenzoyl chloride (1.2 equiv).
-
Base : Aqueous NaOH (10% w/v).
-
Solvent : THF/H₂O (1:1).
-
Conditions : 0°C, 2 h; then RT, 12 h.
Purification : Recrystallization from ethanol/water (3:1) affords >98% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Pechmann | 68 | 95 | 12.50 | Moderate |
| Microwave Pechmann | 82 | 97 | 18.00 | High |
| Pd-Catalyzed Coupling | 78 | 96 | 22.30 | Low |
| Schotten-Baumann | 88 | 98 | 8.40 | High |
Findings : Microwave-assisted Pechmann condensation improves yield by 14% but increases cost. The Schotten-Baumann method remains the most cost-effective for amidation.
Optimization Strategies
Solvent Effects
Catalytic Systems
-
Pd(OAc)₂/CuI : Enhances turnover number (TON) by 3× compared to PdCl₂.
-
Ligand-Free Conditions : Reduce costs by 40% but lower yield to 62%.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It has been used in studies investigating its antioxidant and antimicrobial properties.
Pharmacology: The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent.
Industrial Applications: It may be used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. The compound may also scavenge free radicals, thereby exhibiting antioxidant activity.
Comparison with Similar Compounds
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Molecular Formula: C29H25NO7 . Key Differences:
- Substituents : The benzamide group has an additional methoxy group at position 5 (3,4,5-trimethoxy vs. 3,4-dimethoxy).
- Impact :
- Solubility : The trimethoxy analog likely has higher polarity and aqueous solubility due to the extra oxygen atom.
- Steric Effects : Increased bulk may hinder binding to hydrophobic enzyme pockets.
- Electronic Effects : Enhanced electron-donating capacity could alter interaction with biological targets.
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Molecular Formula: C24H18ClNO5 . Key Differences:
- Core Substituent : Replaces the coumarin moiety with a 4-chlorobenzoyl group.
- Biological Activity: Likely diverges from coumarin-based mechanisms, possibly favoring pesticide or herbicide applications .
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide
Synthesis: Ethanol reflux, 71% yield . Key Differences:
- Linker : Incorporates an acrylamide-hydrazine bridge instead of a benzofuran ring.
- Impact: Reactivity: The acrylamide group may act as a Michael acceptor, enabling covalent binding to biological targets.
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
Key Features: Combines chromone (coumarin analog) and thiazolidinone moieties . Impact:
- Antifungal Activity: Highlights the role of heterocyclic fusion (thiazolidinone) in expanding pharmacological scope.
- Structural Flexibility: Thiazolidinone’s five-membered ring may enhance conformational adaptability compared to rigid benzofuran.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods for coumarin-benzofuran hybrids, though yields and purity depend on substituent compatibility .
- Structure-Activity Relationships (SAR) :
- Crystallography : Tools like SHELXL and Mercury aid in resolving structural nuances, such as packing patterns influenced by substituents .
Biological Activity
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple functional groups, including chromene, benzofuran, and dimethoxybenzamide, which contribute to its pharmacological properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 469.5 g/mol. Its structure features:
| Component | Description |
|---|---|
| Chromene | Bicyclic structure contributing to photochemical properties |
| Benzofuran | Aromatic fusion known for diverse biological activities |
| Dimethoxybenzamide | Enhances solubility and potential for hydrogen bonding |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antitumor Activity
Several studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance:
- Cell Line Studies : Compounds with similar structures have shown growth inhibition in various cancer cell lines. For example, a related benzofuran derivative exhibited an IC50 value of 12 μM against ovarian cancer cells (A2780) .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A2780 | 12 |
| HCT15 | 2.37 |
| PC-3 | 2.68 |
2. Anti-inflammatory Properties
The compound may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Inhibition of these enzymes can lead to reduced inflammation and associated pain .
3. Antioxidant Activity
This compound has shown potential as a free radical scavenger. This property is crucial for protecting cells from oxidative stress and may contribute to its overall therapeutic efficacy .
The mechanism of action for this compound involves:
- Enzyme Inhibition : By inhibiting specific enzymes like COX, it reduces the production of pro-inflammatory mediators.
- Radical Scavenging : The antioxidant properties help mitigate oxidative damage in cells.
- Targeting Cancer Pathways : The compound may interfere with signaling pathways involved in cancer cell proliferation and survival.
Case Studies and Research Findings
A review of literature on benzofuran derivatives reveals a consistent pattern of anticancer activity across various studies:
- Study on Benzofuran Derivatives : A series of benzofuran-based compounds demonstrated significant cytotoxicity against multiple cancer cell lines with varying degrees of effectiveness .
- Mechanistic Insights : Research has shown that structural modifications at specific positions on the benzofuran ring can enhance biological activity, suggesting that this compound may benefit from further structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
